molecular formula C18H13N3OS2 B2630391 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034344-08-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2630391
CAS No.: 2034344-08-4
M. Wt: 351.44
InChI Key: LSUSQCKLGYPZBF-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several interesting substructures, including a thiophene ring, a pyridine ring, and a benzothiazole ring . These structures are often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyridine ring, and a benzothiazole ring . These rings are likely to influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, including those related to benzothiazole and thiophene derivatives, has been extensively studied due to their diverse chemical properties and applications in medicinal chemistry. For instance, the synthesis, properties, and applications of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been reviewed, highlighting their spectroscopic properties, structures, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011). These compounds exhibit significant potential in the development of novel materials with specific electronic and structural features, useful in coordination chemistry and as chemosensors for metal ion detection (Al-Saidi & Khan, 2022).

Biological and Medicinal Applications

Benzothiazole derivatives have been identified as core structures in many biologically active compounds. Their applications range from antimicrobial, anti-inflammatory, antitubercular, antiviral, antioxidant to anticancer activities. The structural activity relationship (SAR) studies of these derivatives highlight their therapeutic potential, with substitutions at specific positions on the benzothiazole ring enhancing their biological activities (Bhat & Belagali, 2020; Sumit, Kumar, & Mishra, 2020). Specific thiophene derivatives have been synthesized and evaluated for potential pharmacological activities, suggesting their importance in drug development and the necessity for further investigation into their mode of action and efficacy (Ashby, Styles, Anderson, & Paton, 1978).

Catalysis and Organic Synthesis Applications

The role of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, in organic synthesis, catalysis, and drug development has been highlighted. These molecules have shown significant potential in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer and anti-inflammatory effects (Li et al., 2019). The advancement in the synthesis and application of guanidine-containing benzazoles for therapeutic purposes also underscores the versatility of these heterocyclic compounds in medicinal chemistry (Rosales-Hernández et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Compounds with similar structures have been found to have various biological activities .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide”. This could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(18-21-14-5-1-2-6-15(14)24-18)20-10-12-4-3-8-19-16(12)13-7-9-23-11-13/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUSQCKLGYPZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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